

Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitroindoline-2-carboxylic acid

Cat. No.: B1600246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its indoline core, substituted with a nitro group and a carboxylic acid, provides a scaffold for the synthesis of various biologically active molecules. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. This guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a conceptual workflow for its integration into drug discovery processes.

Core Physical Properties

While specific experimentally determined physical properties for **6-Nitroindoline-2-carboxylic acid** (CAS: 428861-42-1) are not readily available in the public domain, data for the closely related aromatic analogue, 6-Nitro-1H-indole-2-carboxylic acid (CAS: 10242-00-9), can provide useful estimates. It is important to note that the hydrogenation of the indole ring to an indoline ring will influence these properties.

Property	Value (for 6-Nitroindoline-2-carboxylic acid)	Value (Predicted for 6-Nitro-1H-indole-2-carboxylic acid)	Data Source
Molecular Formula	C ₉ H ₈ N ₂ O ₄	C ₉ H ₆ N ₂ O ₄	-
Molecular Weight	208.17 g/mol	206.15 g/mol	[1]
Melting Point	Not available	304-305 °C	[1]
Boiling Point	Not available	520.8 ± 30.0 °C	[1]
Density	Not available	1.632 ± 0.06 g/cm ³	[1]
pKa	Not available	4.03 ± 0.30	[1]
Solubility	Not available	Not available	-

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **6-Nitroindoline-2-carboxylic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **6-Nitroindoline-2-carboxylic acid** transitions to a liquid.

Materials:

- **6-Nitroindoline-2-carboxylic acid** sample
- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- A small amount of the crystalline sample is finely powdered using a mortar and pestle.[2]
- The open end of a capillary tube is pressed into the powdered sample.[3]
- The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]
- The loaded capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.
- A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[5]
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[5]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of **6-Nitroindoline-2-carboxylic acid** in a saturated aqueous solution at a specific temperature.

Materials:

- **6-Nitroindoline-2-carboxylic acid** sample
- Distilled or deionized water
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- An excess amount of the solid compound is added to a known volume of water in a vial.[6]
- The vial is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
- The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
- A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.
- The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.[6]
- The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in **6-Nitroindoline-2-carboxylic acid**.

Materials:

- **6-Nitroindoline-2-carboxylic acid** sample
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Deionized water (carbonate-free)
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar

- Beaker

Procedure:

- A precisely weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. A co-solvent may be used if the compound has low aqueous solubility.[7]
- The pH electrode is immersed in the solution, and the initial pH is recorded.
- The standardized base solution is added in small, precise increments from the burette while the solution is continuously stirred.[8]
- The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[9]
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined as the pH at the half-equivalence point of the titration.[10]

Role in Drug Discovery Workflow

While specific signaling pathways involving **6-Nitroindoline-2-carboxylic acid** are not yet defined, its structural motifs are prevalent in many developmental drugs. The following diagram illustrates a typical workflow where this compound could be utilized as a starting material or a key intermediate in a drug discovery program.

[Click to download full resolution via product page](#)

Drug Discovery Workflow for **6-Nitroindoline-2-carboxylic Acid** Derivatives

This workflow begins with the synthesis of **6-Nitroindoline-2-carboxylic acid**, which then serves as a scaffold for creating a diverse library of related compounds. These compounds

undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to a candidate drug for preclinical and clinical evaluation.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | 10242-00-9 [amp.chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. davjalandhar.com [davjalandhar.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. pennwest.edu [pennwest.edu]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. byjus.com [byjus.com]
- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600246#physical-properties-of-6-nitroindoline-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com